3,4-Diiodobenzoic acid
Overview
Description
3,4-Diiodobenzoic acid is an organic compound with the molecular formula C7H4I2O2. It is a derivative of benzoic acid where two iodine atoms are substituted at the 3 and 4 positions of the benzene ring. This compound is known for its significant molecular weight of 373.91 g/mol and its solid physical form .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Diiodobenzoic acid can be synthesized through various methods. One common approach involves the iodination of benzoic acid derivatives. For instance, the iodination of 3,4-dihydroxybenzoic acid using iodine monochloride in glacial acetic acid can yield this compound . The reaction typically involves heating the mixture to around 80°C and maintaining this temperature for about 20 minutes.
Industrial Production Methods: Industrial production of this compound often involves similar iodination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization from suitable solvents like acetone .
Chemical Reactions Analysis
Types of Reactions: 3,4-Diiodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives, while reduction can yield alcohols or aldehydes.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution Products: Various substituted benzoic acids.
Oxidation Products: Benzoic acid derivatives.
Reduction Products: Benzyl alcohols or benzaldehydes.
Coupling Products: Biaryl compounds.
Scientific Research Applications
3,4-Diiodobenzoic acid has diverse applications in scientific research:
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties and as a building block in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-diiodobenzoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the iodine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
- 3-Iodobenzoic acid
- 4-Iodobenzoic acid
- 2,4-Diiodobenzoic acid
- 2,6-Diiodobenzoic acid
Comparison: 3,4-Diiodobenzoic acid is unique due to the specific positioning of iodine atoms, which influences its reactivity and interaction with other molecules. Compared to 3-iodobenzoic acid and 4-iodobenzoic acid, the diiodo derivative exhibits different steric and electronic properties, making it suitable for distinct applications. The presence of two iodine atoms also enhances its utility in coupling reactions and as a radiolabeling agent .
Properties
IUPAC Name |
3,4-diiodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYULHRIYLAUJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189179 | |
Record name | Benzoic acid, 3,4-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35674-20-5 | |
Record name | 3,4-Diiodobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35674-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3,4-diiodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035674205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3,4-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70189179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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